molecular formula C10H11BrO4 B3049396 Benzoic acid, 3-bromo-2,5-dimethoxy-, methyl ester CAS No. 204849-21-8

Benzoic acid, 3-bromo-2,5-dimethoxy-, methyl ester

Cat. No.: B3049396
CAS No.: 204849-21-8
M. Wt: 275.1 g/mol
InChI Key: ACAWWZKFZMGWPT-UHFFFAOYSA-N
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Description

Benzoic acid, 3-bromo-2,5-dimethoxy-, methyl ester (C10H11BrO4, molecular weight: 287.10 g/mol) is a substituted benzoic acid ester featuring a bromine atom at position 3 and methoxy groups at positions 2 and 5. This compound’s structure combines electron-withdrawing (bromo) and electron-donating (methoxy) substituents, influencing its electronic properties, solubility, and reactivity. It is hypothesized to serve as a precursor in pharmaceutical or agrochemical synthesis, though specific applications remain understudied.

Properties

IUPAC Name

methyl 3-bromo-2,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-13-6-4-7(10(12)15-3)9(14-2)8(11)5-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAWWZKFZMGWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453157
Record name Benzoic acid, 3-bromo-2,5-dimethoxy-, methyl ester
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Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204849-21-8
Record name Benzoic acid, 3-bromo-2,5-dimethoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-bromo-2,5-dimethoxybenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-bromo-2,5-dimethoxy-, methyl ester typically involves the bromination of 2,5-dimethoxybenzoic acid followed by esterification. The bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The esterification process involves reacting the brominated product with methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-bromo-2,5-dimethoxy-, methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted benzoic acid derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Benzoic acid, 3-bromo-2,5-dimethoxy-, methyl ester is an organic compound with the molecular formula C10H11BrO4C_{10}H_{11}BrO_4. It is a derivative of benzoic acid with bromine and methoxy groups at the 3, 2, and 5 positions on the benzene ring, respectively. It is often utilized in organic synthesis and research because of its unique chemical properties.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry It is used as an intermediate in organic synthesis and to study reaction mechanisms.
  • Biology It is investigated for its potential biological activities and interactions with biomolecules.
  • Medicine It is explored for its potential therapeutic properties and as a precursor for drug development.
  • Industry It is utilized in the production of fine chemicals and as a reagent in various industrial processes.

Biochemical Pathways

It has been used as a starting reagent in the synthesis of 5,7-dimethoxy-4-methylphthalide, a key intermediate in the synthesis of mycophenolic acid and its analogs.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Substitution Reactions The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
    • Reagents and conditions: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
    • Major products: Formation of substituted benzoic acid derivatives.
  • Oxidation Reactions The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
    • Reagents and conditions: Oxidizing agents like potassium permanganate (KMnO4KMnO_4) or chromium trioxide (CrO3CrO_3).
    • Major products: Formation of aldehydes or carboxylic acids.
  • Reduction Reactions The ester group can be reduced to form the corresponding alcohol.
    • Reagents and conditions: Reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4) or sodium borohydride (NaBH4NaBH_4).
    • Major products: Formation of alcohols.

Mechanism of Action

The mechanism of action of benzoic acid, 3-bromo-2,5-dimethoxy-, methyl ester involves its interaction with specific molecular targets. The bromine and methoxy groups influence its reactivity and binding affinity to various enzymes and receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then participate in further biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on Chemical Reactivity and Physical Properties

Key analogs and their structural differences are summarized below:

Compound Name (CAS if available) Substituents Molecular Weight (g/mol) Key Properties/Applications References
3-Bromo-2,5-dimethoxy-, methyl ester 3-Br, 2,5-OCH3, methyl ester 287.10 High lipophilicity; potential intermediate [Hypothetical]
Benzoic acid, 3-bromo-5-methoxy-2-methyl-, methyl ester (CAS 13979-62-9) 3-Br, 5-OCH3, 2-CH3, methyl ester 287.15 Structural analog; methyl vs. methoxy at C2 alters steric effects
Benzoic acid, 2-methoxy-, methyl ester (ortho-anisic acid) 2-OCH3, methyl ester 166.17 Nonsteroidal anti-inflammatory drug (NSAID)
Benzoic acid, 3,4-dimethoxy-, methyl ester 3,4-OCH3, methyl ester 196.20 Lower reactivity due to absence of Br; antioxidant potential
Benzoic acid, 2-amino-5-bromo-3-methyl-, methyl ester (CAS 206548-14-3) 2-NH2, 5-Br, 3-CH3, methyl ester 258.11 Increased polarity due to NH2; intermediate in drug synthesis

Key Observations :

  • Bromine vs. Methoxy/Methyl Substitution: Bromine increases molecular weight and lipophilicity, enhancing solubility in organic solvents. For example, the brominated analog (CAS 13979-62-9) has a higher molecular weight (287.15 g/mol) compared to non-brominated analogs like 3,4-dimethoxybenzoate (196.20 g/mol) .
  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) stabilize the aromatic ring via resonance, while bromine (electron-withdrawing) directs electrophilic substitution to meta/para positions. This contrast is evident in the reactivity of ortho-anisic acid (2-methoxy) as an NSAID versus brominated analogs likely being more inert.

Biological Activity

Benzoic acid, 3-bromo-2,5-dimethoxy-, methyl ester (CAS: 204849-21-8) is a substituted benzoic acid derivative known for its potential biological activities. This compound features a benzene ring with a carboxyl group esterified with methanol, along with bromine and methoxy substituents. Understanding its biological activity involves examining its synthesis, mechanisms of action, and specific applications in medicinal chemistry.

The synthesis of this compound typically involves two main steps:

  • Bromination : The starting material, 2,5-dimethoxybenzoic acid, undergoes bromination using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide.
  • Esterification : The resulting brominated product is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

The molecular formula for this compound is C10H11BrO4C_{10}H_{11}BrO_4, and it exhibits various physical and chemical properties that can be characterized using techniques like NMR spectroscopy and X-ray crystallography.

Mechanisms of Biological Activity

The biological activity of benzoic acid derivatives like this compound can be attributed to several mechanisms:

1. Antimicrobial Activity :
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For example, analogs have shown effectiveness against various bacterial strains including E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 50 mg/mL to lower values depending on the specific structure modifications .

2. Antiproliferative Effects :
Studies have demonstrated that certain derivatives possess antiproliferative activity against cancer cell lines. This activity is often linked to the ability of these compounds to interfere with cellular signaling pathways or induce apoptosis in malignant cells .

3. Interaction with Biomolecules :
The compound's structure suggests potential interactions through hydrogen bonding and van der Waals forces with biomolecules, which may play a role in its pharmacological effects. This could involve binding to enzymes or receptors that are crucial in various biochemical pathways .

Case Studies and Research Findings

Several studies have investigated the biological activities of benzoic acid derivatives:

  • Antibacterial Activity Study : A study assessed various benzoic acid derivatives for their antibacterial effects using the agar-well diffusion method. Compounds exhibited varying degrees of inhibition against gram-positive and gram-negative bacteria, with some showing comparable efficacy to established antibiotics .
  • Antiproliferative Activity : In vitro studies demonstrated that certain analogs of this compound inhibited the growth of cancer cell lines significantly more than control treatments. The most potent derivatives were identified as potential lead compounds for further drug development .

Data Table: Biological Activity Overview

Activity Type Tested Strains/Cells MIC (mg/mL) Reference
AntibacterialE. coli50
AntibacterialS. aureus25
AntiproliferativeVarious cancer cell linesVariable

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 3-bromo-2,5-dimethoxybenzoate?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzoic acid scaffold. Key steps include:

  • Esterification : Methylation of the carboxylic acid group using methanol under acidic catalysis (e.g., H₂SO₄) .
  • Bromination : Electrophilic aromatic substitution (EAS) at the 3-position using Br₂ in the presence of FeBr₃ or other Lewis acids. Methoxy groups at 2- and 5-positions direct bromination to the 3-position via ortho/para-directing effects .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How should researchers handle methyl 3-bromo-2,5-dimethoxybenzoate to ensure safety?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust .
  • Storage : Store in a cool, dry place (0–6°C) in airtight, light-resistant containers to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid water contact to prevent dispersal .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituent positions and esterification. Methoxy groups appear as singlets (~δ 3.8–4.0 ppm), while aromatic protons show coupling patterns indicative of substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₀H₁₁BrO₄; expected [M+H]⁺ ≈ 290.98) .
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1720 cm⁻¹) and methoxy C–O (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective bromination at the 3-position?

  • Methodological Answer :

  • Directing Group Strategy : Methoxy groups at 2- and 5-positions enhance para/ortho-directing effects. Use Br₂ in dichloromethane at 0°C to minimize over-bromination .
  • Catalytic Systems : FeBr₃ or I₂ as catalysts improve selectivity. Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 7:3) .
  • Computational Validation : DFT calculations (e.g., Gaussian) predict electrophilic attack sites based on Fukui indices .

Q. What are the challenges in analyzing this compound via HPLC, and how can they be mitigated?

  • Methodological Answer :

  • Retention Behavior : Similar esters (e.g., methyl 3,4-dimethoxybenzoate) exhibit retention times of ~1.22 min on C18 columns with acetonitrile/water gradients .
  • Detection : UV detection at 254 nm is optimal for aromatic systems. Adjust mobile phase pH (e.g., 0.1% formic acid) to enhance peak symmetry .
  • Co-elution Risks : Use tandem MS (LC-MS/MS) to distinguish from structurally similar impurities .

Q. How does the electronic effect of substituents influence the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer :

  • Steric and Electronic Factors : Methoxy groups increase electron density at the ester carbonyl, reducing electrophilicity. Bromine’s inductive effect slightly enhances reactivity .
  • Kinetic Studies : Monitor hydrolysis rates in basic conditions (e.g., NaOH/EtOH) via UV-Vis spectroscopy. Compare with methyl 2,5-dimethoxybenzoate (control) to isolate bromine’s effect .
  • Computational Modeling : Use Gaussian or ORCA to calculate partial charges and transition state energies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzoic acid, 3-bromo-2,5-dimethoxy-, methyl ester
Reactant of Route 2
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Benzoic acid, 3-bromo-2,5-dimethoxy-, methyl ester

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